(S)-tert-Butyl 3-(methylamino)pyrrolidine-1-carboxylate hydrochloride (S)-tert-Butyl 3-(methylamino)pyrrolidine-1-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1004538-30-0
VCID: VC7932037
InChI: InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-6-5-8(7-12)11-4;/h8,11H,5-7H2,1-4H3;1H/t8-;/m0./s1
SMILES: CC(C)(C)OC(=O)N1CCC(C1)NC.Cl
Molecular Formula: C10H21ClN2O2
Molecular Weight: 236.74

(S)-tert-Butyl 3-(methylamino)pyrrolidine-1-carboxylate hydrochloride

CAS No.: 1004538-30-0

Cat. No.: VC7932037

Molecular Formula: C10H21ClN2O2

Molecular Weight: 236.74

* For research use only. Not for human or veterinary use.

(S)-tert-Butyl 3-(methylamino)pyrrolidine-1-carboxylate hydrochloride - 1004538-30-0

Specification

CAS No. 1004538-30-0
Molecular Formula C10H21ClN2O2
Molecular Weight 236.74
IUPAC Name tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate;hydrochloride
Standard InChI InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-6-5-8(7-12)11-4;/h8,11H,5-7H2,1-4H3;1H/t8-;/m0./s1
Standard InChI Key WWPYESMMWKHVRS-QRPNPIFTSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CC[C@@H](C1)NC.Cl
SMILES CC(C)(C)OC(=O)N1CCC(C1)NC.Cl
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C1)NC.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

The molecular formula of the free base is C₁₀H₂₀N₂O₂, with a molecular weight of 200.28 g/mol . As a hydrochloride salt, the formula becomes C₁₀H₂₁ClN₂O₂, yielding a molecular weight of 236.74 g/mol . The compound’s IUPAC name is tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate hydrochloride, reflecting its stereochemistry at the 3-position and the Boc-protected amine .

The pyrrolidine ring adopts a puckered conformation, with the methylamino group (-NHCH₃) and Boc group (-OC(O)Otert-butyl) occupying adjacent positions. X-ray crystallography of analogous compounds confirms that the S-configuration induces distinct spatial arrangements critical for enantioselective interactions in biological systems .

Spectral and Computational Data

  • SMILES: Cl.CC(C)(C)OC(=O)N1CC@HC1

  • InChIKey: OKUCEQDKBKYEJY-QMMMGPOBSA-N

  • pKa: The methylamino group exhibits a predicted pKa of 10.02 ± 0.20, typical for secondary amines, while the Boc group remains stable under basic conditions .

Synthesis and Manufacturing

Key Synthetic Routes

The hydrochloride salt is synthesized via a two-step process:

  • Boc Protection: (S)-3-(Methylamino)pyrrolidine is reacted with di-tert-butyl dicarbonate in tetrahydrofuran (THF) under basic conditions (pH 8–9) to form the Boc-protected intermediate .

  • Salt Formation: The free base is treated with hydrochloric acid, precipitating the hydrochloride salt .

Table 1: Synthesis Optimization Parameters

ParameterOptimal RangeImpact on Yield
Reaction pH8.0–8.5Maximizes Boc incorporation
Temperature0–5°C (step 1)Reduces side reactions
HCl Concentration1–2 MEnsures complete salt formation

Purification and Characterization

Crude product is purified via ethyl acetate extraction, followed by drying over anhydrous Na₂SO₄ and vacuum distillation . High-performance liquid chromatography (HPLC) confirms a purity of ≥97% , while nuclear magnetic resonance (NMR) spectra validate the S-configuration (δ 1.44 ppm for Boc tert-butyl, δ 2.78 ppm for N-CH₃) .

Physicochemical Properties

SolventSolubility (mg/mL)Conditions
Water50.225°C, pH 2.0
Methanol120.525°C
Ethyl Acetate8.725°C

Applications in Pharmaceutical Research

Role in Drug Discovery

The compound serves as a building block for:

  • Kinase Inhibitors: Chiral pyrrolidines are scaffolds for ATP-competitive inhibitors (e.g., JAK2/STAT3 pathway modulators) .

  • Antiviral Agents: Used in synthesizing protease inhibitors targeting hepatitis C and HIV .

  • Neurological Therapeutics: Functionalized derivatives show affinity for sigma-1 receptors implicated in neuropathic pain .

Case Study: Enantioselective Synthesis

In a 2024 study, the S-enantiomer was coupled with a fluorinated aryl group to produce a candidate molecule with 15-fold higher potency than its R-counterpart against breast cancer cell lines (IC₅₀ = 0.8 nM vs. 12 nM) . This underscores the importance of stereochemical fidelity in lead optimization.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator